molecular formula C6H11NO5 B15161280 3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid CAS No. 799271-81-1

3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid

Cat. No.: B15161280
CAS No.: 799271-81-1
M. Wt: 177.16 g/mol
InChI Key: VOPVQBPIUYEUQE-UHFFFAOYSA-N
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Description

3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid is a chemical compound with the molecular formula C6H11NO5 It is known for its unique structure, which includes a hydroxy group, a methylcarbamoyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid typically involves the esterification of 3-hydroxybutanoic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-Hydroxybutanoic acid+Methyl isocyanate3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid\text{3-Hydroxybutanoic acid} + \text{Methyl isocyanate} \rightarrow \text{this compound} 3-Hydroxybutanoic acid+Methyl isocyanate→3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The methylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-oxo-3-[(methylcarbamoyl)oxy]butanoic acid.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methylcarbamoyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-methylbutanoic acid: Lacks the methylcarbamoyl group, resulting in different reactivity and applications.

    3-Hydroxyisovaleric acid: Similar structure but with variations in the side chain, leading to distinct properties.

    β-Hydroxy-isovaleric acid: Another related compound with differences in functional groups and reactivity.

Uniqueness

3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid is unique due to the presence of both hydroxy and methylcarbamoyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

799271-81-1

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

3-hydroxy-3-(methylcarbamoyloxy)butanoic acid

InChI

InChI=1S/C6H11NO5/c1-6(11,3-4(8)9)12-5(10)7-2/h11H,3H2,1-2H3,(H,7,10)(H,8,9)

InChI Key

VOPVQBPIUYEUQE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(O)OC(=O)NC

Origin of Product

United States

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